Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Beschreibung
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a partially hydrogenated pyridine ring. The methyl ester group at position 5 and the hydrochloride salt enhance its solubility and stability, making it a valuable scaffold in medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWASPONJXDKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(NC1)NN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to act as a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are important targets for cancer therapy . The compound binds to the FGFR kinase domain, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency : The ethyl ester derivative (1b) is synthesized with high yields (80%) using sulfonated carbon catalysts under mild conditions, emphasizing scalability . In contrast, oxazolyl-substituted analogs (e.g., 12f) exhibit lower yields (30–45%) due to multi-step protocols .
- Ring Positioning : Pyrazolo[4,3-c]pyridine derivatives (e.g., 12f) differ in ring fusion, altering steric and electronic properties compared to [3,4-b]-fused analogs .
Pharmacological and Physicochemical Comparisons
Bioactivity :
- Antimicrobial Activity : Oxazolyl-substituted pyrazolo[4,3-c]pyridines (12f–h) show moderate activity against ESKAPE pathogens, attributed to their ability to disrupt bacterial membranes .
- Antiviral Potential: Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives demonstrate inhibitory effects against viral enzymes, likely due to interactions with catalytic pockets .
- Enzyme Inhibition : Pyrazolo[3,4-b]pyridines with bulky substituents (e.g., piperidin-1-ylmethyl in Compound 41) exhibit enhanced binding to DCN1/2, a target in cancer therapy .
Physicochemical Properties :
Biologische Aktivität
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Structural Overview
- Molecular Formula : C9H12ClN3O2
- IUPAC Name : Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride
- CAS Number : 1609401-30-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have shown potent inhibitory effects on CDK2 and CDK9 with IC50 values in the low micromolar range (0.36 µM and 1.8 µM respectively) .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:
- Inhibition of Tumor Cell Proliferation : Compounds have shown significant antiproliferative activity against various human cancer cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that the compounds may serve as potential leads for developing new anti-inflammatory agents .
Case Studies
- Study on CDK Inhibition : A study conducted by researchers evaluated the selectivity of pyrazolo[3,4-b]pyridine derivatives against CDKs and found a significant preference for CDK2 over CDK9 with a selectivity index exceeding 200-fold .
- Anti-inflammatory Screening : In another study focused on anti-inflammatory activity, various derivatives were tested for their ability to suppress COX enzyme activity in vitro, revealing promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
